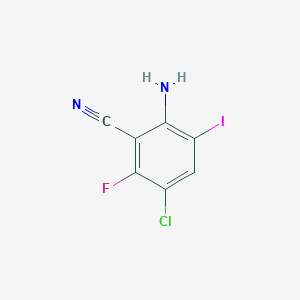

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile

CAS No.: 1000577-85-4

Cat. No.: VC8033515

Molecular Formula: C7H3ClFIN2

Molecular Weight: 296.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000577-85-4 |

|---|---|

| Molecular Formula | C7H3ClFIN2 |

| Molecular Weight | 296.47 g/mol |

| IUPAC Name | 2-amino-5-chloro-6-fluoro-3-iodobenzonitrile |

| Standard InChI | InChI=1S/C7H3ClFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2 |

| Standard InChI Key | SHKGZYTZNRSZAQ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1I)N)C#N)F)Cl |

| Canonical SMILES | C1=C(C(=C(C(=C1I)N)C#N)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile is systematically named according to IUPAC nomenclature, with substituents positioned at the 2-, 3-, 5-, and 6-positions of the benzene ring (Table 1). The amino group (-NH₂) at position 2 and the nitrile group (-C≡N) at position 1 create a polarizable framework, while the halogen atoms (Cl, F, I) introduce steric and electronic effects critical for reactivity .

Table 1: Molecular Identity of 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 1000577-85-4 |

| Molecular Formula | C₇H₃ClFIN₂ |

| Molecular Weight | 296.47 g/mol |

| IUPAC Name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile |

| Synonyms | Benzonitrile, 2-amino-5-chloro-6-fluoro-3-iodo- |

Structural Analysis

The compound’s planar aromatic structure is stabilized by resonance effects from the nitrile group. Substituent electronegativities (F > Cl > I) create localized electron-deficient regions, particularly at the iodine-bearing carbon, which may facilitate nucleophilic aromatic substitution reactions. The SMILES notation N#Cc1c(I)c(Cl)c(F)c(N)c1 encodes its connectivity, highlighting the ortho- and para-directing influences of the amino and nitrile groups .

Physicochemical Properties

Thermal and Physical Properties

The compound exhibits a melting point range of 145–147°C, indicative of moderate crystalline stability . Its predicted boiling point of 329.8°C underscores low volatility, consistent with high molecular weight and polarizability . The density of 2.12 g/cm³ exceeds typical organic compounds, reflecting heavy atom contributions from iodine and chlorine .

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 145–147°C |

| Boiling Point | 329.8±42.0°C (Predicted) |

| Density | 2.12±0.1 g/cm³ (Predicted) |

| pKa | -1.90±0.10 (Predicted) |

| LogP | 2.68 |

Solubility and Reactivity

The predicted pKa of -1.90 suggests strong acidity, likely protonating under mildly acidic conditions . Low water solubility is anticipated due to high LogP (2.68), favoring dissolution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The iodine atom’s polarizability enhances susceptibility to halogen-exchange reactions, while the amino group enables diazotization or acylation pathways.

| Supplier | Purity | Pack Size | Price ($) |

|---|---|---|---|

| A2B Chem | 95% | 250 mg | 95 |

| AA BLOCKS | 95% | 1 g | 196 |

| Fluorochem | 95% | 5 g | 1,486 |

| Angene US | 95% | 25 g | 4,369 |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s polyhalogenated structure aligns with motifs found in kinase inhibitors and antimicrobial agents. The iodine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification in drug discovery .

Material Science

High density and thermal stability suggest potential in liquid crystal or high-refractive-index polymer formulations. The nitrile group may participate in cycloaddition reactions to form triazine-based frameworks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume